molecular formula C13H26O2Si B131268 1-Formyl-1-(triisopropylsilyloxy)cyclopropane CAS No. 220705-67-9

1-Formyl-1-(triisopropylsilyloxy)cyclopropane

Cat. No.: B131268
CAS No.: 220705-67-9
M. Wt: 242.43 g/mol
InChI Key: KXIGCGAYUCTEDP-UHFFFAOYSA-N
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Description

1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a cyclic compound characterized by the presence of an aldehyde group and a silicon-based substituent. Its molecular formula is C₁₃H₂₆O₂Si, and it has a molecular weight of 242.43 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with triisopropylsilyl chloride and formylating agents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

1-Formyl-1-(triisopropylsilyloxy)cyclopropane undergoes various chemical reactions, including:

Scientific Research Applications

1-Formyl-1-(triisopropylsilyloxy)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The silicon-based substituent can enhance the compound’s stability and reactivity, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

1-Formyl-1-(triisopropylsilyloxy)cyclopropane can be compared to other similar compounds, such as:

    1-Formyl-1-(trimethylsilyloxy)cyclopropane: This compound has a similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group. The bulkier triisopropylsilyl group in this compound provides increased steric hindrance, affecting its reactivity and stability.

    1-Formyl-1-(triethylsilyloxy)cyclopropane: This compound features a triethylsilyl group, which is intermediate in size between trimethylsilyl and triisopropylsilyl groups.

Properties

IUPAC Name

1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIGCGAYUCTEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573171
Record name 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220705-67-9
Record name 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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